molecular formula C26H22ClNO4 B12117261 N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12117261
M. Wt: 447.9 g/mol
InChI Key: XCHGMDJWLVAGLX-UHFFFAOYSA-N
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Description

  • N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a long name. Let’s break it down:
    • The core structure is a chromene ring system (a fused benzene and pyran ring).
    • It contains a benzyl group (C₆H₅CH₂-) attached to one of the carbon atoms.
    • The 6-chloro and 4-ethoxyphenyl substituents are also present.
    • The carboxamide functional group (-CONH₂) is attached to the chromene ring.
  • This compound may have interesting pharmacological properties due to its structural features.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can speculate on potential approaches based on similar reactions:
      • One possible route could involve the condensation of an appropriate benzaldehyde with an ethyl-substituted chromene precursor, followed by chlorination and amidation.
      • Industrial production methods would likely involve efficient and scalable processes, possibly using catalytic systems or flow chemistry.
  • Chemical Reactions Analysis

    • Reactions:
      • Oxidation: The benzyl group could undergo oxidation to form benzaldehyde.
      • Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
      • Substitution: The chloro group may participate in substitution reactions.
    • Common reagents and conditions:
      • Oxidation: Oxidizing agents like KMnO₄ or PCC.
      • Reduction: Reducing agents such as LiAlH₄ or NaBH₄.
      • Substitution: Chlorination with Cl₂ or other chlorinating agents.
    • Major products:
      • Benzaldehyde, ethyl-substituted chromene derivatives, and the corresponding amide.
  • Scientific Research Applications

    • Chemistry: Investigating the reactivity of this compound and its derivatives.
    • Biology: Assessing its potential as a bioactive molecule (e.g., enzyme inhibitors, receptor ligands).
    • Medicine: Exploring its pharmacological properties (e.g., anti-inflammatory, anticancer).
    • Industry: Developing synthetic routes for large-scale production.
  • Mechanism of Action

    • The exact mechanism of action would depend on its specific targets. Hypothetically:
      • It could interact with enzymes, receptors, or cellular pathways.
      • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds might include other chromene derivatives, benzyl-substituted amides, or molecules with similar functional groups.
    • Uniqueness: The combination of benzyl, chloro, ethoxyphenyl, and chromene moieties makes this compound distinctive.

    Properties

    Molecular Formula

    C26H22ClNO4

    Molecular Weight

    447.9 g/mol

    IUPAC Name

    N-benzyl-6-chloro-N-(4-ethoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C26H22ClNO4/c1-3-31-20-11-9-19(10-12-20)28(16-18-7-5-4-6-8-18)26(30)25-15-23(29)21-14-22(27)17(2)13-24(21)32-25/h4-15H,3,16H2,1-2H3

    InChI Key

    XCHGMDJWLVAGLX-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C

    Origin of Product

    United States

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